molecular formula C42H58N4O B585046 Bis[bis[4-(diethylamino)phenyl]methyl] Ether CAS No. 155050-06-9

Bis[bis[4-(diethylamino)phenyl]methyl] Ether

Cat. No.: B585046
CAS No.: 155050-06-9
M. Wt: 634.953
InChI Key: DTWIRTBPOMOUFA-UHFFFAOYSA-N
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Description

Bis[bis[4-(diethylamino)phenyl]methyl] Ether is an organic compound with the molecular formula C42H58N4O. It is known for its unique structure, which includes two diethylamino groups attached to phenyl rings, connected through a central ether linkage. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[bis[4-(diethylamino)phenyl]methyl] Ether typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable etherifying agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Bis[bis[4-(diethylamino)phenyl]methyl] Ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Bis[bis[4-(diethylamino)phenyl]methyl] Ether is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of biological systems and as a fluorescent probe in imaging techniques.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis[bis[4-(diethylamino)phenyl]methyl] Ether involves its interaction with molecular targets through its diethylamino groups. These groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with target molecules. The pathways involved include modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-(dimethylamino)phenyl]methane
  • Bis[4-(diethylamino)phenyl]methanone
  • Bis[4-(dimethylamino)phenyl]methanone

Uniqueness

Bis[bis[4-(diethylamino)phenyl]methyl] Ether is unique due to its ether linkage, which imparts distinct chemical properties compared to its analogs. The presence of diethylamino groups enhances its solubility and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-[bis[4-(diethylamino)phenyl]methoxy-[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H58N4O/c1-9-43(10-2)37-25-17-33(18-26-37)41(34-19-27-38(28-20-34)44(11-3)12-4)47-42(35-21-29-39(30-22-35)45(13-5)14-6)36-23-31-40(32-24-36)46(15-7)16-8/h17-32,41-42H,9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWIRTBPOMOUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)OC(C3=CC=C(C=C3)N(CC)CC)C4=CC=C(C=C4)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659744
Record name 4,4',4'',4'''-(Oxydimethanetriyl)tetrakis(N,N-diethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155050-06-9
Record name 4,4',4'',4'''-(Oxydimethanetriyl)tetrakis(N,N-diethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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